2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester
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Overview
Description
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its unique reactivity and stability. It is often employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester typically involves the reaction of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acidic reagents such as HCl or acetic acid are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: The corresponding hydrocarbon, which can be further functionalized.
Scientific Research Applications
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This mechanism is crucial for the synthesis of complex organic molecules with high precision and efficiency .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
Vinylboronic Acid Pinacol Ester: Used for the synthesis of alkenyl derivatives, offering different functional group compatibility.
Uniqueness
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methoxycarbonyl group provides additional functionalization options, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVBWTVGGULEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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